2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a tert-butyl group, a chlorobenzyl group, and a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butyl)-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine
- 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
- 2-(tert-butyl)-1-(3-bromobenzyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
2-tert-butyl-1-[(3-chlorophenyl)methyl]pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-18(2,3)16-11-14-7-5-9-20-17(14)21(16)12-13-6-4-8-15(19)10-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAQAWKOGSVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1CC3=CC(=CC=C3)Cl)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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